molecular formula C22H25N5O4 B2747715 4-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 887465-77-2

4-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2747715
CAS No.: 887465-77-2
M. Wt: 423.473
InChI Key: OSSZYIIOUDINAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Chemical Groups in CNS Drug Synthesis

Research has identified heterocycles with nitrogen (N), sulfur (S), and oxygen (O) as pivotal in synthesizing compounds with Central Nervous System (CNS) activity. These compounds, including piperazine and pyrrolidine derivatives, show a range of effects from depression and euphoria to convulsion, indicating their potential utility in developing novel CNS drugs (Saganuwan, 2017).

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives have been highlighted for their versatility in drug design, showing significant therapeutic uses across various domains such as antipsychotics, antihistamines, anticancer, antiviral, and anti-inflammatory agents. Modification of the piperazine structure can lead to notable differences in medicinal potential, suggesting that specific alterations to the molecule could yield valuable pharmacological profiles (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine analogues have demonstrated promising anti-mycobacterial properties. The design and structure-activity relationship (SAR) analyses of these compounds suggest their potential in developing safer, selective, and cost-effective treatments against Mycobacterium tuberculosis, including drug-resistant strains (Girase et al., 2020).

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-16-2-4-19(5-3-16)26-15-17(14-21(26)28)23-22(29)25-12-10-24(11-13-25)18-6-8-20(9-7-18)27(30)31/h2-9,17H,10-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSZYIIOUDINAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.